molecular formula C11H17BrN2O B1464719 {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1247170-54-2

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1464719
CAS No.: 1247170-54-2
M. Wt: 273.17 g/mol
InChI Key: YPJWIWXUGUFODB-UHFFFAOYSA-N
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Description

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine (CAS 1247170-54-2) is a chemical compound with the molecular formula C11H17BrN2O and a molecular weight of 273.17 . It belongs to a class of compounds that incorporate both a bromofuran and a piperidine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the primary amine functional group on the piperidine ring makes this compound a versatile building block for the synthesis of more complex molecules . Piperidine derivatives are cyclic amines with a wide range of applications in pharmaceutical research, particularly in the development of central nervous system (CNS) drugs . The structure of this compound suggests its potential use in creating novel biologically active molecules. Research into closely related compounds shows that similar structures are investigated as potent inhibitors of kinases such as PBK (phosphoinositide 3-kinase), which are important targets in oncology research . The bromofuran group can act as a key linker or structural component, allowing researchers to functionalize the molecule further or tune its properties . This product is intended for research purposes as a chemical scaffold. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJWIWXUGUFODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidin-4-yl Methanamine Core

  • The piperidine ring with a methanamine substituent can be prepared via reductive amination or nucleophilic substitution reactions.
  • One example from related piperidine chemistry involves the use of tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate intermediates synthesized under microwave irradiation with bases like cesium carbonate in dimethyl sulfoxide at elevated temperatures (120 °C) for short reaction times (~1 h).
  • This suggests that nucleophilic substitution or coupling reactions involving piperidine derivatives can be efficiently performed under controlled heating and inert atmosphere conditions.

Coupling of Bromofuran and Piperidinyl Methanamine Fragments

  • The linkage between the bromofuran moiety and the piperidin-4-yl methanamine is commonly formed via nucleophilic substitution or reductive amination involving the methylene bridge.
  • Although direct literature on this exact coupling is limited, analogous reactions involve the formation of methylene linkers between heterocycles and amines by reaction of halomethyl-furan derivatives with piperidinyl amines.
  • Reaction conditions often include polar aprotic solvents (e.g., dimethyl sulfoxide), bases such as cesium carbonate or potassium carbonate, and moderate to high temperatures (50-120 °C).
  • Microwave irradiation has been employed to accelerate such coupling reactions, improving yields and reducing reaction times.

Representative Reaction Conditions and Yields

Step Starting Materials Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Bromomaleic anhydride + hydrazine sulfate Reflux, aqueous medium Water Reflux (~100 °C) 4-8 h High (e.g., 87%) Bromination of heterocycle precursor
2 Piperidine derivative + base + halomethyl intermediate Cs2CO3, microwave irradiation DMSO 120 °C 1 h Moderate to high (e.g., 60-80%) Coupling under inert atmosphere
3 Reductive amination or nucleophilic substitution Acid/base catalysis, reflux Ethanol, acetonitrile 70-90 °C 5-9 h Variable (40-90%) Formation of methanamine linkage

Research Findings and Analytical Data

  • Analytical techniques such as NMR, LC-MS, and HPLC are routinely used to confirm the structure and purity of intermediates and final products.
  • For example, LC-MS analysis of brominated pyridazine intermediates showed characteristic molecular ion peaks corresponding to bromine isotopes (m/z 228/229/231), confirming successful bromination.
  • Purification is commonly achieved by silica gel chromatography using dichloromethane or ethyl acetate/hexane eluents.
  • Microwave-assisted synthesis has been shown to improve reaction efficiency and product purity in piperidine coupling reactions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Type Conditions Yield Range Remarks
Bromination of furan precursor Bromomaleic anhydride, hydrazine sulfate Electrophilic bromination Reflux in water, 4-8 h 80-90% Produces brominated heterocycle intermediate
Piperidine derivative synthesis Piperidine, tert-butyl carbamate, Cs2CO3 Nucleophilic substitution Microwave, DMSO, 120 °C, 1 h 60-80% Protecting groups used for amine stability
Coupling bromofuran and piperidinyl methanamine Bromomethyl-furan, piperidinyl amine Nucleophilic substitution/reductive amination Ethanol/acetonitrile, reflux, 5-9 h 40-90% Requires careful control of amine reactivity

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate in medicinal chemistry studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The piperidinyl-methanamine scaffold is common among analogs, but substituents on the aromatic ring significantly alter properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 5-Bromofuran-2-yl C₁₁H₁₇BrN₂O 297.18 Electron-deficient furan; bromine enhances lipophilicity
MMV019918 4-Bromo-2-chlorophenyl-furan C₁₇H₁₈BrClN₂O 405.69 Dual halogenation enhances antimalarial potency
{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine 5-Bromothiophen-2-yl C₁₁H₁₇BrN₂S 313.24 Thiophene vs. furan: higher aromaticity, altered electronic profile
DMPI 2,3-Dimethylphenyl C₂₄H₂₉N₃ 359.51 Bulky substituents improve MRSA synergy
[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine 2-Chlorophenyl C₁₃H₁₇ClN₂ 244.74 Chlorine enhances stability and target affinity

Key Observations :

  • Heterocycle Comparison : Replacing furan with thiophene (as in ) introduces sulfur, which may enhance π-π stacking or hydrogen bonding, albeit with trade-offs in metabolic oxidation.
Antimalarial Activity:
  • MMV019918 (): Exhibits dual-stage antimalarial activity (IC₅₀ = 0.12 μM against Plasmodium falciparum). The 4-bromo-2-chlorophenyl group on furan is critical for potency, suggesting halogenation patterns directly influence target (e.g., PfATP4) binding .
Antibacterial Synergy:
  • DMPI and CDFII (): Piperidinyl-methanamine derivatives with dimethylphenyl groups showed synergy with carbapenems against MRSA. Bulky substituents may enhance penetration or disrupt bacterial efflux pumps .
Kinase Inhibition:
  • Imidazopyridine derivatives () with piperidinyl-methanamine moieties inhibit GSK-3β (IC₅₀ = 10–50 nM). The methoxyethyl group in compound 13 () improves solubility but reduces yield (39%) .

SAR Takeaways for Target Compound :

  • The 5-bromofuran group may favor antimalarial or antiparasitic applications, similar to MMV019918, but with reduced steric bulk compared to DMPI.
  • Absence of additional halogens (e.g., chlorine in MMV019918) might lower potency but improve synthetic accessibility.

Biological Activity

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine is a synthetic organic compound that belongs to the class of substituted piperidine derivatives. Its unique structure incorporates both furan and piperidine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine is C10H14BrN2OC_{10}H_{14}BrN_2O with a molecular weight of 260.13 g/mol. The compound features a brominated furan ring, which contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC10H14BrN2O
Molecular Weight260.13 g/mol
IUPAC Name1-[(5-bromofuran-2-yl)methyl]piperidin-4-ylmethanamine
CAS Number1247170-54-2

Biological Activity Overview

The biological activity of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine has been investigated in various studies, revealing its potential as a pharmacologically active agent:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine may inhibit the growth of pathogenic bacteria and fungi.
  • CNS Activity : Piperidine derivatives are often explored for their neuropharmacological effects. Preliminary studies indicate that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
  • Anti-inflammatory Effects : The presence of the furan ring is associated with anti-inflammatory activity in other compounds, indicating that {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine could exhibit similar effects.

The mechanisms by which {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine exerts its biological effects are likely multifaceted:

Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Enzyme Inhibition : It may also act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies

Recent research has focused on the biological evaluation of related piperidine derivatives, providing insights into the potential applications of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine:

  • Study on Antimicrobial Properties : A study evaluated several piperidine derivatives against common bacterial strains. The results indicated that modifications to the piperidine structure significantly enhanced antimicrobial efficacy, suggesting that similar modifications to {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine could yield potent antimicrobial agents.
  • Neuropharmacological Assessment : Another investigation assessed the neuropharmacological properties of structurally related compounds in animal models. Results showed alterations in behavior consistent with dopamine receptor modulation, indicating potential therapeutic applications in mood disorders.
  • Inflammatory Response Studies : Research examining the anti-inflammatory effects of piperidine-based compounds demonstrated significant reductions in inflammatory markers in vitro, highlighting the therapeutic promise of compounds like {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via reductive amination between 5-(4-bromo-2-chlorophenyl)furan-2-carbaldehyde and (piperidin-4-yl)methylamine. Key steps include:

  • Imine Formation : React aldehyde with amine in dichloromethane (DCM) using sodium sulfate as a drying agent (~50 h reaction time) .
  • Reduction : Sodium borohydride in methanol reduces the imine intermediate (20 min reaction time, 90% crude yield) .
  • Optimization : Adjust solvent polarity (e.g., 2-propanol for salt formation) and stoichiometric ratios (e.g., 2.0 eq fumaric acid) to improve purity .

Q. What analytical techniques are essential for characterizing {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine, and how do mass spectrometry and NMR confirm its structure?

  • Methodological Answer :

  • Exact Mass Analysis : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., observed [M+H]⁺ at m/z 366.2774 matches theoretical values for C₁₈H₂₃BrN₂O) .
  • NMR Profiling : ¹H and ¹³C NMR identify key structural features:
  • Piperidine protons (δ 2.5–3.0 ppm, multiplet) and furan bromine coupling (δ 7.2–7.5 ppm) .
  • Methylamine protons (δ 1.8–2.2 ppm, singlet after D₂O exchange) .

Advanced Research Questions

Q. How does the bromofuran substituent influence the compound's antimalarial activity, and what structure-activity relationship (SAR) studies support this?

  • Methodological Answer :

  • Dual-Stage Activity : The bromine atom enhances parasiticidal activity against both Plasmodium falciparum asexual blood stages (IC₅₀: 0.12 µM) and gametocytes (IC₅₀: 0.45 µM) by increasing lipophilicity and membrane permeability .
  • SAR Insights : Analogues lacking the bromine show 5–10× reduced potency, while substitution with chlorine retains partial activity (IC₅₀: 0.8 µM) .

Q. What in vitro and in vivo models are used to evaluate the compound's dual-stage antimalarial efficacy?

  • Methodological Answer :

  • In Vitro :
  • Asexual Stages : SYBR Green assay in P. falciparum 3D7 strain .
  • Gametocytes : Lactate dehydrogenase (LDH) activity assay in stage V gametocytes .
  • In Vivo :
  • Mouse Model : P. berghei ANKA-infected mice dosed orally (50 mg/kg/day) show 85% reduction in parasitemia vs. controls .

Q. What computational strategies predict target receptors like GPCRs, and how does molecular docking inform the compound's design?

  • Methodological Answer :

  • Target Prediction : Use molecular dynamics (MD) simulations to prioritize GPCRs (e.g., serotonin receptors) based on ligand-receptor complementarity .
  • Docking Workflow :

Prepare ligand structures with Open Babel (MMFF94 force field).

Dock into GPCR homology models (e.g., 5-HT₂₀₀) using AutoDock Vina.

Validate poses with binding free energy calculations (ΔG < −8 kcal/mol suggests high affinity) .

Q. How can structural modifications improve metabolic stability, and what in vitro assays assess this?

  • Methodological Answer :

  • Modification Strategies :
  • Piperidine Methylation : Reduces CYP3A4-mediated oxidation (e.g., 4-methylpiperidin-4-yl derivatives increase hepatic microsome half-life from 15 min to >60 min) .
  • Sulfonyl Group Addition : Enhances solubility (logP reduction from 3.2 to 2.1) while maintaining activity .
  • Assays :
  • Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition : Fluorescent assays using recombinant CYP isoforms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine
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{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine

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